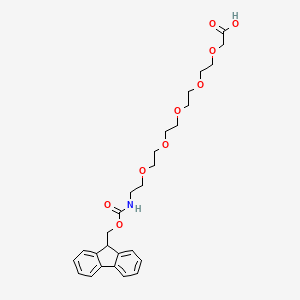

Fmoc-NH-PEG5-CH2COOH

Overview

Description

Fmoc-NH-PEG5-CH2COOH is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .

Synthesis Analysis

Fmoc-NH-PEG5-CH2COOH is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis

The molecular formula of Fmoc-NH-PEG5-CH2COOH is C27H35NO9 . Its IUPAC name is 2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid . The molecular weight is 517.6 g/mol .Chemical Reactions Analysis

The Fmoc group in Fmoc-NH-PEG5-CH2COOH can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .Physical And Chemical Properties Analysis

Fmoc-NH-PEG5-CH2COOH has a molecular weight of 517.6 g/mol . It has 2 hydrogen bond donors and 9 hydrogen bond acceptors . Its XLogP3-AA is 1.9 . The compound has a rotatable bond count of 20 . Its exact mass and monoisotopic mass are 517.23118169 g/mol . The topological polar surface area is 122 Ų .Scientific Research Applications

Medical Research

Fmoc-NH-PEG5-CH2COOH is used in various medical research applications . Its unique properties make it a valuable tool in the development of new treatments and therapies.

Drug Release

This compound plays a crucial role in drug release . It can be used to modify drugs to improve their solubility, stability, and release profiles, enhancing their therapeutic effectiveness.

Nanotechnology

In the field of nanotechnology, Fmoc-NH-PEG5-CH2COOH is used in the creation of nanoscale devices and systems . Its ability to form self-assembled monolayers makes it useful in the fabrication of nanoscale devices.

New Materials Research

Fmoc-NH-PEG5-CH2COOH is used in the research and development of new materials . Its unique properties can be leveraged to create materials with novel characteristics.

Cell Culture

This compound is used in cell culture applications . It can be used to modify the surface of culture dishes to promote cell adhesion and growth.

Ligand and Polypeptide Synthesis Support

Fmoc-NH-PEG5-CH2COOH is used as a support in the synthesis of ligands and polypeptides . It can be used to attach ligands or peptides to a solid support, facilitating their synthesis and purification.

Graft Polymer Compounds

This compound is used in the creation of graft polymer compounds . It can be used to modify the properties of polymers, creating materials with tailored characteristics.

Polyethylene Glycol-Modified Functional Coatings

Fmoc-NH-PEG5-CH2COOH is used in the creation of polyethylene glycol-modified functional coatings . These coatings can be used to modify the surface properties of various materials, improving their performance in a range of applications.

Mechanism of Action

Target of Action

Fmoc-NH-PEG5-CH2COOH is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the antibodies in ADCs and the ligands in PROTACs .

Mode of Action

Fmoc-NH-PEG5-CH2COOH acts as a bridge between the antibody and the cytotoxic drug in ADCs, or between the two different ligands in PROTACs . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .

Biochemical Pathways

In the context of ADCs, the compound enables the selective delivery of cytotoxic drugs to target cells, thereby minimizing the impact on healthy cells . In PROTACs, it facilitates the degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system .

Pharmacokinetics

The hydrophilic Polyethylene Glycol (PEG) spacer in Fmoc-NH-PEG5-CH2COOH increases its solubility in aqueous media . This property can enhance the bioavailability of the compound.

Result of Action

The use of Fmoc-NH-PEG5-CH2COOH in ADCs and PROTACs leads to selective targeting and degradation of disease-related proteins . This can result in the effective treatment of diseases with minimal side effects.

Action Environment

The action of Fmoc-NH-PEG5-CH2COOH is influenced by the biochemical environment of the target cells. Factors such as pH can affect the deprotection of the Fmoc group and subsequent conjugation processes

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO9/c29-26(30)20-36-18-17-35-16-15-34-14-13-33-12-11-32-10-9-28-27(31)37-19-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,25H,9-20H2,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIFRTLAPAPKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-NH-PEG5-CH2COOH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)

![6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B607438.png)

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)